Artanomaloide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

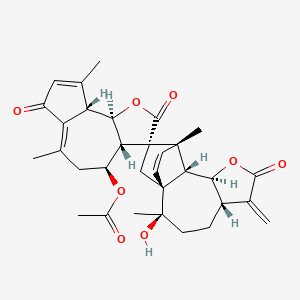

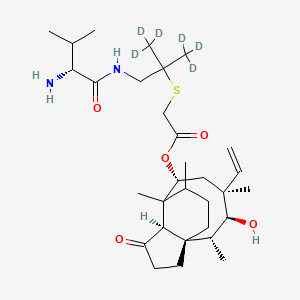

Artanomaloide is a natural product with the molecular formula C32H36O8 and a molecular weight of 548.63 g/mol . It is a solid compound that appears as white crystals or powder and is known for its stability and solubility in various organic solvents . This compound is primarily used in research related to life sciences .

Métodos De Preparación

Artanomaloide can be synthesized through various methods. One common synthetic route involves the esterification reaction. The process typically starts with the reaction of 2,3-dichloropropionic anhydride with the corresponding alcohol to produce the esterified product. This product is then reacted with sodium peroxide under alkaline conditions to yield this compound . Industrial production methods often involve similar steps but are optimized for larger-scale production.

Análisis De Reacciones Químicas

Artanomaloide undergoes several types of chemical reactions, including esterification, etherification, and condensation reactions. It is commonly used as a catalyst in organic synthesis due to its excellent catalytic properties and selectivity . The major products formed from these reactions depend on the specific reagents and conditions used. For example, in esterification reactions, the major products are esters, while in etherification reactions, ethers are formed.

Aplicaciones Científicas De Investigación

Artanomaloide has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been studied for its inhibitory activity against interleukin-6 (IL-6) production in TNF-α stimulated MG-63 cells . This makes it a potential candidate for anti-inflammatory research. In medicine, this compound’s properties are being explored for potential therapeutic applications, particularly in the treatment of inflammatory diseases . Additionally, it has industrial applications as a catalyst in organic synthesis .

Mecanismo De Acción

The mechanism of action of Artanomaloide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of interleukin-6 (IL-6) in TNF-α stimulated cells . This inhibition is likely due to its ability to interfere with the signaling pathways that regulate IL-6 production. The exact molecular targets and pathways involved are still under investigation, but its anti-inflammatory properties make it a compound of interest for further research.

Comparación Con Compuestos Similares

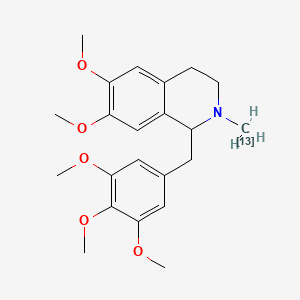

Artanomaloide is similar to several other compounds isolated from the aerial parts of Artemisia selengensis. These include canin, eupatilin, quercetin-3-O-β-D-glucoside-7-O-α-L-rhamnoside, 1,3-di-O-caffeoylquinic acid, isoquercitrin, pinoresinol-4-O-β-D-glucoside, scopolin, and isofraxidin-7-O-β-D-glucopyranoside . Among these, canin and this compound have shown potent inhibitory activity against IL-6 production . The uniqueness of this compound lies in its specific structure and the particular pathways it affects, making it a valuable compound for targeted research.

Propiedades

Fórmula molecular |

C32H36O8 |

|---|---|

Peso molecular |

548.6 g/mol |

Nombre IUPAC |

[(1'S,2'R,3R,3aR,4S,5'S,9'S,9aS,9bR,10'S,11'S)-2'-hydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7,7'-trioxospiro[4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate |

InChI |

InChI=1S/C32H36O8/c1-14-11-19(34)21-15(2)12-20(38-17(4)33)23-25(22(14)21)40-28(36)32(23)13-31-10-9-29(32,5)26(31)24-18(7-8-30(31,6)37)16(3)27(35)39-24/h9-11,18,20,22-26,37H,3,7-8,12-13H2,1-2,4-6H3/t18-,20-,22-,23+,24-,25+,26-,29-,30+,31+,32-/m0/s1 |

Clave InChI |

QRRHSLGZWSABSR-XTIPOATKSA-N |

SMILES isomérico |

CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)OC(=O)C)[C@@]4(C[C@]56C=C[C@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C |

SMILES canónico |

CC1=C2C(C3C(C(C1)OC(=O)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3)C(=CC2=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)

![(1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-dimethyl-8-[2-[(2R)-tetrahydro-4,6-dioxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl 2,2-Dimethylbutanoate](/img/structure/B15295188.png)

![(2E)-1-[(6-Chloro-3-pyridinyl)methyl]-2-(nitroimino)-4,5-imidazolidinediol](/img/structure/B15295195.png)